REACTION_SMILES
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[CH2:1]([O:2][c:4]1[c:5](=[O:12])[c:6](=[O:11])[c:7]1[O:8][CH2:9][CH3:10])[CH3:3].[CH3:20][CH2:21][O:22][C:23]([CH3:24])=[O:25].[CH3:26][CH2:27][OH:28].[NH2:13][c:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[c:4]1([NH:13][c:14]2[cH:15][cH:16][n:17][cH:18][cH:19]2)[c:5](=[O:12])[c:6](=[O:11])[c:7]1[O:8][CH2:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1c(OCC)c(=O)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccncc1
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Name
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Type
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product
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Smiles
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CCOc1c(Nc2ccncc2)c(=O)c1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |